molecular formula C11H13ClFNO2 B1487637 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide CAS No. 1182438-10-3

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

Cat. No. B1487637
M. Wt: 245.68 g/mol
InChI Key: QIAXOTYGNHIHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO2 . It has a molecular weight of 245.68 . The compound is in powder form .


Synthesis Analysis

The synthesis of a similar compound, N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, was achieved by the condensation of corresponding hydrazide and aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder and has a molecular weight of 245.68 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Novel Imines and Thiazolidinones Synthesis : A study synthesized and characterized novel compounds derived from chloro-methylphenoxy acetate, evaluating their antimicrobial activities. This research showcases the potential of chloro-substituted compounds in developing new antimicrobial agents (Fuloria et al., 2009).

  • Radiosynthesis of Chloroacetanilide Herbicides : Another study focused on the radiosynthesis of a chloroacetanilide herbicide, demonstrating the methodologies for studying the metabolism and mode of action of such compounds through high-specific-activity radioactive labeling (Latli & Casida, 1995).

Environmental Impact and Mechanism of Action

  • Chloroacetamide Herbicides in Human and Rat Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides between human and rat liver microsomes provides insights into the biochemical pathways and potential environmental and health impacts of these chemicals (Coleman et al., 2000).

  • Herbicide Analysis in Natural Water : A study on the detection of herbicides and their degradates in natural water highlights the importance of monitoring environmental contamination and understanding the persistence of chemical compounds in ecosystems (Zimmerman et al., 2002).

Applications in Agricultural Chemistry

  • Soil Reception and Activity of Acetochlor : Research on the interaction of acetochlor (a chloroacetamide herbicide) with wheat straw and its effects on herbicide efficacy and soil chemistry provides valuable information for agricultural practices and environmental safety (Banks & Robinson, 1986).

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXOTYGNHIHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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